molecular formula C18H14F2N2O3 B4363189 (Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

Cat. No.: B4363189
M. Wt: 344.3 g/mol
InChI Key: CEHPJOMDFVFXHV-WAYWQWQTSA-N
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Description

The compound (Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic molecule that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a furan ring, a pyrazole ring, and a propenone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves multiple steps:

    Formation of the 2,4-difluorophenoxy methyl group: This can be achieved by reacting 2,4-difluorophenol with a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Synthesis of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-furylcarbinol.

    Coupling of the furan and pyrazole rings: This step involves the reaction of the furan derivative with a pyrazole derivative under conditions that promote the formation of the desired product. Common reagents for this step include palladium catalysts and bases like triethylamine.

    Formation of the propenone moiety:

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE: can be compared with other similar compounds, such as:

  • 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
  • 3-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one

These compounds share similar structural features but differ in the substituents on the phenoxy group. The presence of different substituents can influence the compound’s reactivity, biological activity, and overall properties, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(Z)-3-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-22-9-8-16(21-22)17(23)6-5-13-3-4-14(25-13)11-24-18-7-2-12(19)10-15(18)20/h2-10H,11H2,1H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHPJOMDFVFXHV-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)/C=C\C2=CC=C(O2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
Reactant of Route 3
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
Reactant of Route 5
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

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